molecular formula C9H12F3N3O B1424878 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1258641-11-0

1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B1424878
M. Wt: 235.21 g/mol
InChI Key: SCVOZUXQZCTDAL-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C9H12F3N3O and its molecular weight is 235.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

The compound, part of the pyrazolo[3,4-b]pyridine family, has shown significant versatility in the design of kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This interaction is particularly common among kinase inhibitors at the hinge region of the kinase. The pyrazolo[3,4-b]pyridine scaffold is highlighted for its potential in forming additional interactions within the kinase pocket, enhancing potency and selectivity. This makes it a valuable scaffold in kinase inhibitor design, with its utility being recognized across various patents and peer-reviewed publications (Wenglowsky, 2013).

Synthetic Pathways and Biological Properties

The pyranopyrimidine core, closely related to the pyrazolo[3,4-b]pyridine structure, has been identified as a key precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review on the synthesis of pyranopyrimidine scaffolds through diverse catalytic applications underlines the significance of such structures in the development of lead molecules (Parmar, Vala, & Patel, 2023).

Antibacterial and Anti-inflammatory Agents

Trifluoromethylpyrazoles, closely related to the compound , have been extensively studied for their anti-inflammatory and antibacterial properties. The trifluoromethyl group, especially when positioned on the pyrazole nucleus, significantly influences the activity profile of these compounds, highlighting their importance in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).

Optical Sensors and Chemosensors

Derivatives of pyrimidines, which share structural features with pyrazolo[3,4-b]pyridines, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as optical sensors, demonstrating the versatility of such heterocyclic compounds in both biological and medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name

1,6-dimethyl-4-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-4-3-5(9(10,11)12)6-7(13-4)15(2)14-8(6)16/h4-5,13H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVOZUXQZCTDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(N1)N(NC2=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
Reactant of Route 4
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one

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